(z)-9-Octadecen-4-olide

Antimycobacterial Tuberculosis Natural Product

(Z)-9-Octadecen-4-olide is a long-chain γ-lactone (C18H32O2, MW: 280.4 g/mol) characterized by an 18-carbon backbone with a cis (Z) double bond at the 9-position. It is a naturally occurring compound documented across diverse biological systems, from insects to plants.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
Cat. No. B12289661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(z)-9-Octadecen-4-olide
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCC1CCC(=O)O1
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h9-10,17H,2-8,11-16H2,1H3/b10-9-
InChIKeyMFJQEKNPFKHQHP-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-9-Octadecen-4-olide for Scientific Procurement: Structure and Primary Biological Profiles


(Z)-9-Octadecen-4-olide is a long-chain γ-lactone (C18H32O2, MW: 280.4 g/mol) characterized by an 18-carbon backbone with a cis (Z) double bond at the 9-position [1]. It is a naturally occurring compound documented across diverse biological systems, from insects to plants . Its primary documented activities are as a species-specific insect semiochemical and as a potential anti-tuberculosis agent, making it a compound of interest for both agricultural and biomedical research procurement [2][3].

Procurement Alert: Why In-Class γ-Lactones and Isomers Cannot Substitute for (Z)-9-Octadecen-4-olide


Generic substitution within the γ-lactone class is not scientifically viable due to the strict stereochemical and structural requirements for bioactivity. For semiochemical applications, even subtle changes—such as saturating the double bond or altering its geometry—render the compound completely inactive or even behaviorally antagonistic [1]. In antimicrobial research, the specific long-chain (Z)-9-octadecen-4-olide framework confers unique potency against M. tuberculosis that is not a general property of all γ-lactones, as demonstrated by the >85-fold lower activity of co-occurring carbazole alkaloids . Therefore, procurement must specify the exact compound to ensure reproducibility and efficacy.

(Z)-9-Octadecen-4-olide: Head-to-Head Quantitative Differentiation Against Key Comparators


Anti-TB Activity: (Z)-9-Octadecen-4-olide vs. Co-occurring Carbazole Alkaloids

In a bioassay-guided fractionation study of Micromelum hirsutum, the target compound, (-)-(Z)-9-octadecen-4-olide (micromolide), demonstrated highly potent in vitro anti-tuberculosis activity. This activity is a specific attribute of this γ-lactone and is not shared by several structurally distinct co-isolated carbazole alkaloids from the same source .

Antimycobacterial Tuberculosis Natural Product

Semiochemical Function: Target (Z)-Isomer vs. Hydrogenated Saturated γ-Lactone

The structural requirement for the (Z)-double bond in pheromone activity is absolute. While the natural (Z)-9-octadecen-4-olide elicits a strong antennal response in male currant stem girdlers, its hydrogenation product—a saturated γ-lactone—is completely inactive in electrophysiological assays [1].

Semiochemistry Pest Management Electrophysiology

Pheromone Activity: Attractant (R)-Enantiomer vs. Inhibitory (S)-Enantiomer

The biological activity of the pheromone is exquisitely chiral. The naturally occurring (R)-enantiomer, (4R,9Z)-9-octadecen-4-olide, acts as a male attractant. Conversely, the synthetic (S)-enantiomer demonstrates antagonistic behavior, actively inhibiting the male response [1].

Chiral Resolution Pheromone Behavioral Antagonism

Field Trapping Efficacy: Optimal Pheromone Lure Dose for Janus integer

In field trials, synthetic racemic (Z)-9-octadecen-4-olide demonstrated a clear and significant dose-response relationship in trapping male Janus integer, establishing a reliable quantitative benchmark for practical application. The optimal 10 mg dose captured significantly more insects than lower doses, providing a key performance metric for lure formulation [1].

Field Bioassay Pest Management Dose-Response

(Z)-9-Octadecen-4-olide: Validated Research and Industrial Applications Based on Evidence


Semiochemical Pest Management of the Currant Stem Girdler (Janus integer)

This compound is the only known female-produced sex pheromone for the currant stem girdler, a pest of currants and gooseberries. The evidence confirms its use as a species-specific attractant for monitoring and potentially controlling this insect. The optimal field dose for trapping has been established at 10 mg per rubber septum lure, providing a clear, evidence-based protocol for deployment [1].

Anti-Tuberculosis Drug Discovery Lead Compound

The compound, also known as micromolide, has demonstrated potent and selective in vitro activity against M. tuberculosis with a MIC of 1.5 µg/mL and a high selectivity index (SI) of 63. Its activity has also been confirmed in an intracellular macrophage model against the Erdman strain (EC90 of 5.6 µg/mL), establishing it as a validated lead scaffold for the development of new anti-TB therapeutics [1].

Chiral Analytical Standard in Pheromone Research

Given the starkly opposing biological functions of its enantiomers—with the (R)-enantiomer acting as an attractant and the (S)-enantiomer as an inhibitor [1]—this compound serves as a critical analytical standard. It is essential for calibrating chiral GC columns used to verify the enantiomeric purity of synthetic pheromone batches and for identifying the naturally produced enantiomer in biological samples [2].

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